2,2'-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
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Overview
Description
2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-ethoxy-4-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol in an alkaline medium to form the azo compound. The reaction is carried out at a controlled pH to ensure the formation of the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Halides, amines.
Major Products Formed
Reduction: Formation of 2,2’-({4-[(E)-(2-Amino-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol).
Oxidation: Formation of 2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethanal).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) involves its interaction with molecular targets through its azo and hydroxyl groups. The azo group can participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-({4-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- **2,2’-({4-[(E)-(2-Ethoxy-4-aminophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- **2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(propan-1-ol)
Uniqueness
2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to the presence of both ethoxy and nitro groups, which impart distinct chemical and physical properties. The ethoxy group enhances its solubility in organic solvents, while the nitro group contributes to its vivid color and reactivity. These features make it particularly valuable in applications where both solubility and color are important.
Properties
CAS No. |
917501-65-6 |
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Molecular Formula |
C18H22N4O5 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[4-[(2-ethoxy-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C18H22N4O5/c1-2-27-18-13-16(22(25)26)7-8-17(18)20-19-14-3-5-15(6-4-14)21(9-11-23)10-12-24/h3-8,13,23-24H,2,9-12H2,1H3 |
InChI Key |
PHXVHHZOMOGENG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
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